(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

Overview

Description

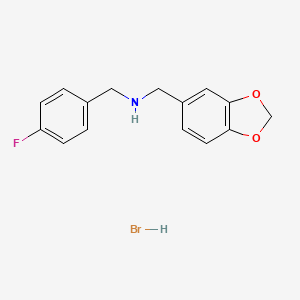

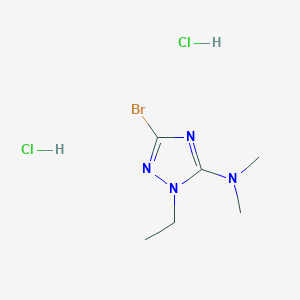

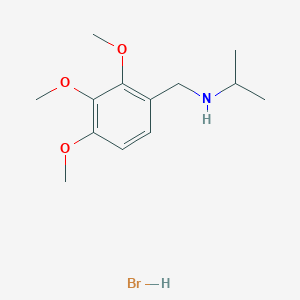

“(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609400-22-7 . It has a molecular weight of 353.22 and its IUPAC name is (2-methoxyphenyl)-N-(3-nitrobenzyl)methanamine hydrobromide . The compound is typically stored at room temperature and is available in solid form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.22 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups play a pivotal role in synthetic chemistry by allowing for the selective exposure and removal of these groups under light irradiation. Compounds like (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide, which may contain photosensitive moieties such as the nitrobenzyl group, find applications in the development of light-sensitive protecting strategies. These strategies enable precise control over chemical reactions, which is crucial for the synthesis of complex molecules. For instance, the application of groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry showcases the potential of using light to trigger chemical transformations, offering a promising approach for future developments in this area (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Enzymatic Reactions and Bioremediation

The enzymatic processing of nitrogen-containing compounds is an area of intense study, particularly for the bioremediation of hazardous substances. The Rhodococcus genus, for example, exhibits diverse enzymatic activity for the conversion of natural and anthropogenic nitrogenous compounds, indicating a broad utility for (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide in similar contexts. These processes offer a selective advantage by transforming harmful xenobiotics into less toxic forms, highlighting the role of enzymatic pathways in mitigating environmental pollutants (Alexander Foster et al., 2014).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are critical for the degradation of nitrogen-containing compounds, including aromatic amines, dyes, and pesticides, which are resistant to conventional degradation methods. AOPs, such as those involving ozone, Fenton's reagent, and photocatalysis, can effectively mineralize these compounds, improving the efficacy of wastewater treatment schemes. The chemical structure of (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide suggests its potential reactivity towards these processes, offering pathways for the degradation of similar hazardous substances in polluted water (Akash P. Bhat & P. Gogate, 2021).

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSQNYYPFJXSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide](/img/structure/B3106986.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)